An In-depth Technical Guide to (S)-2-(Iodomethyl)pyrrolidine Hydroiodide: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-2-(Iodomethyl)pyrrolidine Hydroiodide: Properties, Synthesis, and Applications
(S)-2-(Iodomethyl)pyrrolidine hydroiodide is a chiral, bifunctional organic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its pyrrolidine core is a prevalent scaffold in numerous natural products and pharmaceuticals, while the reactive iodomethyl group serves as a key handle for synthetic elaboration. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its applications, with a focus on the causality behind experimental choices and protocols.
Core Molecular Attributes and Physicochemical Properties
(S)-2-(Iodomethyl)pyrrolidine hydroiodide is the hydroiodide salt of (S)-2-(iodomethyl)pyrrolidine. The protonation of the secondary amine in the pyrrolidine ring by hydroiodic acid increases its stability and modifies its solubility profile compared to the free base.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-(iodomethyl)pyrrolidine; hydroiodide | [1] |
| Molecular Formula | C₅H₁₁I₂N | |
| Molecular Weight | 338.96 g/mol | |
| Canonical SMILES | C1CCI.I | [1] |
| InChI Key | XTELWMVGYJJQNY-YFKPBYRVSA-N | [1] |
| Appearance | Expected to be a solid | Inferred from related salts |
Note: The molecular formula and weight for the free base, (S)-2-(iodomethyl)pyrrolidine, are C₅H₁₀IN and 211.04 g/mol , respectively.[1]
Physicochemical Data
Detailed experimental data for (S)-2-(iodomethyl)pyrrolidine hydroiodide is not widely available in the public domain, which is common for reactive intermediates. The following table includes data for the parent compound, pyrrolidine, to provide context. The hydroiodide salt is expected to be a solid with a higher melting point and greater solubility in polar solvents compared to its free base.
| Property | Value (for Pyrrolidine) | Significance and Implications | Source |
| Melting Point | -63 °C | The hydroiodide salt will be a solid at room temperature with a significantly higher melting point. | [2] |
| Boiling Point | 87 °C | The salt form is not distillable and will likely decompose at high temperatures. | [2] |
| Solubility | Miscible in water | The hydroiodide salt is expected to have good solubility in water and other polar solvents like methanol and DMSO, facilitating its use in a variety of reaction conditions. | [2] |
Chemical Properties and Reactivity
The chemical behavior of (S)-2-(iodomethyl)pyrrolidine hydroiodide is dominated by the electrophilic carbon of the iodomethyl group and the nucleophilic secondary amine (in its free base form).
The primary mode of reactivity is nucleophilic substitution , where the iodide, an excellent leaving group, is displaced by a wide range of nucleophiles. This makes the compound a versatile building block for introducing the chiral (S)-pyrrolidinemethyl moiety into larger molecules.
Caption: General mechanism of nucleophilic substitution.
Common nucleophiles used in conjunction with this substrate include:
-
Azides (e.g., NaN₃): To introduce an azidomethyl group, which can then be used in "click chemistry" or reduced to an amine.
-
Cyanides (e.g., NaCN): For the introduction of a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Amines, thiols, and alcohols: To form more complex ethers, thioethers, and substituted amines.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from (S)-prolinol, involving protection of the amine, conversion of the alcohol to an iodide, and subsequent deprotection and salt formation.
Caption: Proposed synthetic workflow from (S)-prolinol.
Experimental Protocol (Proposed)
This protocol is based on well-established organic chemistry transformations and should be optimized for specific laboratory conditions.
Step 1: N-Boc Protection of (S)-Prolinol
-
Dissolve (S)-prolinol (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (1.2 equiv.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and purify the crude product by column chromatography to yield (S)-N-Boc-prolinol.
Step 2: Iodination of (S)-N-Boc-prolinol (Appel Reaction)
-
Dissolve (S)-N-Boc-prolinol (1.0 equiv.) in an anhydrous solvent like DCM or THF.
-
Add triphenylphosphine (PPh₃, 1.5 equiv.) and iodine (I₂, 1.5 equiv.).
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography to obtain (S)-N-Boc-2-(iodomethyl)pyrrolidine.
Step 3: Deprotection and Hydroiodide Salt Formation
-
Dissolve the purified (S)-N-Boc-2-(iodomethyl)pyrrolidine (1.0 equiv.) in a minimal amount of a suitable solvent like diethyl ether or DCM.
-
Add a solution of hydroiodic acid (HI, >1.0 equiv.) dropwise with stirring.
-
The hydroiodide salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (S)-2-(iodomethyl)pyrrolidine hydroiodide.
Spectroscopic Characterization (Predicted and Analogous Data)
No published spectra for (S)-2-(iodomethyl)pyrrolidine hydroiodide are currently available. However, we can predict the key signals and present data from a closely related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, for comparison.[3]
¹H NMR:
-
Predicted Signals for (S)-2-(iodomethyl)pyrrolidine hydroiodide:
-
Multiplets corresponding to the pyrrolidine ring protons, likely in the range of 1.5-3.5 ppm.
-
A multiplet for the chiral proton at the C2 position.
-
A characteristic downfield multiplet for the CH₂-I protons, expected around 3.2-3.6 ppm.
-
A broad signal for the N-H protons of the ammonium salt.
-
¹³C NMR:
-
Data for (S)-2-(Iodomethyl)-1-tosylpyrrolidine (in CDCl₃): 143.7, 134.2, 129.8, 127.5, 60.7, 50.0, 31.9, 23.8, 21.5, 11.5 ppm.[3]
-
Predicted Signals for (S)-2-(iodomethyl)pyrrolidine hydroiodide:
-
Signals for the four carbons of the pyrrolidine ring.
-
A downfield signal for the C2 carbon attached to the iodomethyl group.
-
A characteristic upfield signal for the CH₂-I carbon, expected to be in the range of 5-15 ppm.
-
Mass Spectrometry:
-
For the free base, the molecular ion peak [M]⁺ would be expected at m/z = 211.
-
Common fragmentation patterns would involve the loss of an iodine atom (m/z = 127) and fragmentation of the pyrrolidine ring.
Applications in Research and Drug Development
(S)-2-(Iodomethyl)pyrrolidine hydroiodide is a valuable chiral building block due to the prevalence of the pyrrolidine motif in biologically active molecules.[1]
-
Synthesis of Complex Natural Products and Analogues: The pyrrolidine ring is a core component of many alkaloids and other natural products. This compound provides a chiral starting point for their total synthesis.
-
Medicinal Chemistry: It is used in the synthesis of novel drug candidates. The pyrrolidine moiety can improve a compound's pharmacokinetic properties, such as aqueous solubility and cell permeability.[1] The iodomethyl group allows for the covalent attachment of this scaffold to a wide variety of molecular fragments to explore structure-activity relationships.
-
Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis. (S)-2-(iodomethyl)pyrrolidine hydroiodide can serve as a precursor to novel chiral ligands.
Safety and Handling
Potential Hazards (Inferred from Related Compounds):
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Irritation: Causes skin and serious eye irritation.[5]
-
Corrosivity: The parent compound, pyrrolidine, is corrosive.[2]
-
Reactivity: As an iodo-organic compound, it may be sensitive to light and should be stored accordingly.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(S)-2-(Iodomethyl)pyrrolidine hydroiodide is a highly valuable, albeit not extensively characterized, chiral building block in organic synthesis. Its utility stems from the combination of the stereochemically defined pyrrolidine core and the reactive iodomethyl group. While a lack of comprehensive public data necessitates careful handling and characterization by the end-user, its potential for the synthesis of complex and biologically active molecules is significant. The protocols and data presented in this guide, based on established chemical principles and analogous compounds, provide a solid foundation for researchers and drug development professionals to incorporate this versatile reagent into their synthetic programs.
References
-
Supply 2-Pyrrolidone Wholesale Factory. (URL: [Link])
-
Massah, A. R., Ross, A. J., & Jackson, R. F. W. (2010). In situ trapping of Boc-2-pyrrolidinylmethylzinc iodide with aryl iodides: direct synthesis of 2-benzylpyrrolidines. The Journal of organic chemistry, 75(23), 8275–8278. (URL: [Link])
-
Wang, Y. W., & Peng, Y. (2007). (S)-2-(Iodo-meth-yl)-1-tosyl-pyrrolidine. Acta crystallographica. Section E, Structure reports online, 64(Pt 1), o56. (URL: [Link])
-
1-(Iodomethyl)pyrrolidine | C5H10IN | CID 2763010 - PubChem. (URL: [Link])
-
Wang, Y. W., & Peng, Y. (2007). (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o56. (URL: [Link])
- Processes for preparing pyrrolidine compounds.
-
Pyrrolidine - Wikipedia. (URL: [Link])
-
Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (URL: [Link])
-
(2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine - EPA. (URL: [Link])
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - MDPI. (URL: [Link])
-
2-Methylpyrrolidine - the NIST WebBook. (URL: [Link])
